molecular formula C14H28N2O2S2 B14650596 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine CAS No. 53551-60-3

4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine

Cat. No.: B14650596
CAS No.: 53551-60-3
M. Wt: 320.5 g/mol
InChI Key: ZMLXCVMUFOKURI-UHFFFAOYSA-N
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Description

4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is an organic compound characterized by the presence of two morpholine rings connected via a hexyl chain with sulfanyl groups. This compound is of interest due to its unique structure, which combines the properties of morpholine and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine typically involves the reaction of morpholine with a hexyl chain containing sulfanyl groups. One common method involves the use of diethanolamine and sulfuric acid to produce morpholine, which is then reacted with a hexyl chain containing sulfanyl groups under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding thiols.

    Substitution: The morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine rings can interact with active sites of enzymes, while the sulfanyl groups can form disulfide bonds with cysteine residues in proteins, affecting their function . The compound’s ability to undergo various chemical reactions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is unique due to its dual morpholine rings connected by a hexyl chain with sulfanyl groups. This structure provides a combination of properties from both morpholine and sulfanyl groups, making it a versatile compound in various chemical and biological applications.

Properties

CAS No.

53551-60-3

Molecular Formula

C14H28N2O2S2

Molecular Weight

320.5 g/mol

IUPAC Name

4-(6-morpholin-4-ylsulfanylhexylsulfanyl)morpholine

InChI

InChI=1S/C14H28N2O2S2/c1(3-13-19-15-5-9-17-10-6-15)2-4-14-20-16-7-11-18-12-8-16/h1-14H2

InChI Key

ZMLXCVMUFOKURI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SCCCCCCSN2CCOCC2

Origin of Product

United States

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